Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl](prop-2-en-1-yl)silyl
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Overview
Description
Ethyl1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-ylsilyl is a complex organic compound featuring a naphthalene moiety, a cyclohexadiene ring, and a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include diethyl sulfate, potassium carbonate, and various solvents such as diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-ylsilyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene and cyclohexadiene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
Ethyl1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-ylsilyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-ylsilyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and silyl group allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethylcyclohexane: Similar structure but lacks the silyl group.
Cyclohexenylmethyl ketone: Contains a cyclohexene ring but differs in the functional groups attached.
Uniqueness
Ethyl1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-ylsilyl is unique due to its combination of a naphthalene moiety, a cyclohexadiene ring, and a silyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62381-55-9 |
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Molecular Formula |
C21H23Si |
Molecular Weight |
303.5 g/mol |
InChI |
InChI=1S/C21H23Si/c1-3-17-22(4-2)21(15-8-5-9-16-21)20-14-10-12-18-11-6-7-13-19(18)20/h3,5-15H,1,4,16-17H2,2H3 |
InChI Key |
DDYLSZRKKCZILF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC=C)C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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